4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one
CAS No.: 859143-76-3
Cat. No.: VC6721141
Molecular Formula: C23H24N2O5
Molecular Weight: 408.454
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859143-76-3 |
|---|---|
| Molecular Formula | C23H24N2O5 |
| Molecular Weight | 408.454 |
| IUPAC Name | 4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one |
| Standard InChI | InChI=1S/C23H24N2O5/c1-27-18-3-4-19-17(11-23(26)30-21(19)12-18)14-25-8-6-24(7-9-25)13-16-2-5-20-22(10-16)29-15-28-20/h2-5,10-12H,6-9,13-15H2,1H3 |
| Standard InChI Key | XUCXUMQYSBTQDA-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Introduction
The compound 4-((4-(benzo[d] dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one is a complex organic molecule that incorporates several pharmacophoric elements, including a chromenone core, a piperazine ring, and a benzo[d] dioxole moiety. This structure suggests potential biological activity, given the presence of these functional groups, which are commonly found in drugs with various therapeutic applications.
Biological Activity and Potential Applications
While specific data on 4-((4-(benzo[d] dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one is not available, compounds with similar structures have shown potential in various therapeutic areas:
-
Antimicrobial and Anticancer Activities: Compounds with piperazine and chromenone moieties have been explored for their antimicrobial and anticancer properties .
-
Neuroprotective Effects: The presence of a benzo[d] dioxole group, similar to that found in piribedil, suggests potential neuroprotective or dopaminergic activity .
Synthesis and Chemical Modifications
The synthesis of such compounds typically involves multi-step reactions, including the formation of the chromenone core and the attachment of the piperazine and benzo[d] dioxole moieties. Specific synthesis details for this compound are not provided in the search results, but similar compounds often involve reactions like nucleophilic substitution and condensation reactions.
Data Table for Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume